molecular formula C8H10ClN3O2 B2454342 N-1,3-benzodioxol-5-ylguanidine CAS No. 366498-47-7

N-1,3-benzodioxol-5-ylguanidine

Cat. No.: B2454342
CAS No.: 366498-47-7
M. Wt: 215.64
InChI Key: NMEQODWSQNZTMR-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-ylguanidine is a chemical compound with the molecular formula C8H9N3O2 It is known for its unique structure, which includes a benzodioxole ring fused with a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-ylguanidine typically involves the reaction of 1,3-benzodioxole with guanidine. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-ylguanidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-1,3-benzodioxol-5-ylguanidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of novel materials and catalysts

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1,3-benzodioxol-5-ylguanidine is unique due to its specific combination of the benzodioxole ring and guanidine group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

N-1,3-benzodioxol-5-ylguanidine is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C8H9N3O2) features a benzodioxole moiety linked to a guanidine group. This structural configuration is significant as it influences the compound's interaction with various biological targets.

1. Neuropharmacological Effects

Research indicates that derivatives of this compound exhibit notable neuropharmacological activities. For instance, studies on related compounds have shown that they can act as selective serotonin receptor modulators, particularly affecting the 5-HT5 receptor class. This interaction is crucial for addressing neurodegenerative and neuropsychiatric disorders .

2. Psychopharmacological Properties

The N-methyl derivative of this compound has been investigated for its psychoactive effects. It was found to be nonhallucinogenic while demonstrating potential as an entactogen, which could facilitate therapeutic processes in psychotherapy . Such properties suggest a role in mood regulation and social behavior enhancement.

3. Antimicrobial Activity

Compounds containing the benzodioxole structure have shown antibacterial and antifungal properties. For example, derivatives have been tested against various pathogens, indicating that the benzodioxole ring contributes to their bioactivity . This suggests potential applications in treating infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding: The compound interacts with serotonin receptors, modulating neurotransmission pathways associated with mood and cognition .
  • Enzyme Inhibition: Some studies suggest that similar compounds may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions such as apoptosis and protein synthesis .

Case Study 1: Neuroprotective Effects

A study published in Neuropharmacology explored the neuroprotective effects of this compound derivatives in animal models of ischemia. The results indicated significant reductions in neuronal damage when administered prior to ischemic events, highlighting its potential for stroke prevention .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives were tested against strains of Staphylococcus aureus and Candida albicans. The results showed that certain modifications to the benzodioxole structure enhanced antimicrobial activity significantly compared to standard treatments .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
NeuropharmacologicalModulates 5-HT receptors; potential entactogen
AntimicrobialEffective against bacterial and fungal strains
PsychopharmacologicalNonhallucinogenic; enhances therapeutic effects

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-8(10)11-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2,(H4,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZINHCFSCQEUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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